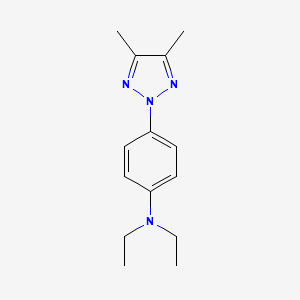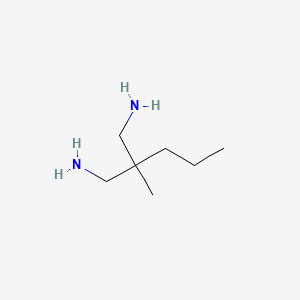
2-Methyl-2-propylpropane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-propylpropane-1,3-diamine is a chemical compound with the molecular formula C7H18N2 It is a diamine, meaning it contains two amine groups (-NH2) attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-propylpropane-1,3-diamine typically involves the reaction of 2-methyl-2-propylpropane-1,3-diol with ammonia or an amine under specific conditions. One common method includes the use of catalysts such as aluminosilicates to facilitate the reaction . The reaction conditions often involve elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-propylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include amides, nitriles, primary amines, and various substituted derivatives. These products have diverse applications in different fields, including pharmaceuticals and materials science .
Applications De Recherche Scientifique
2-Methyl-2-propylpropane-1,3-diamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-propylpropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved include binding to active sites or allosteric sites, leading to changes in the conformation and activity of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Methyl-2-propylpropane-1,3-diamine include:
- 1,3-Diaminopropane
- 1,4-Diaminobutane (Putrescine)
- 1,5-Diaminopentane (Cadaverine)
- 1,6-Diaminohexane (Hexamethylenediamine)
Uniqueness
What sets this compound apart from these similar compounds is its unique structural configuration, which imparts distinct chemical properties. The presence of the methyl and propyl groups on the propane backbone influences its reactivity and interaction with other molecules, making it a valuable compound in various applications .
Propriétés
Numéro CAS |
89893-82-3 |
|---|---|
Formule moléculaire |
C7H18N2 |
Poids moléculaire |
130.23 g/mol |
Nom IUPAC |
2-methyl-2-propylpropane-1,3-diamine |
InChI |
InChI=1S/C7H18N2/c1-3-4-7(2,5-8)6-9/h3-6,8-9H2,1-2H3 |
Clé InChI |
KMOWNWLKNQDRIA-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(CN)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-Hydroxyphenyl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B14370827.png)
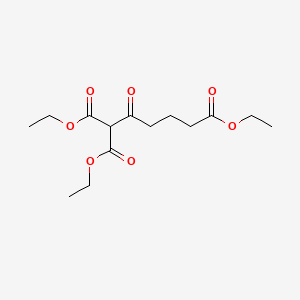
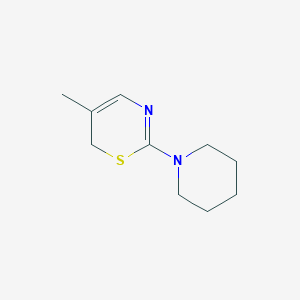

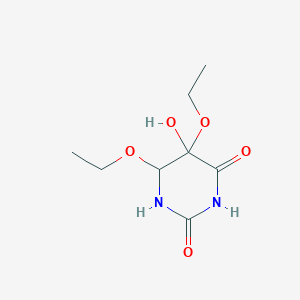
![Propanedinitrile, [1,1'-biphenyl]-4-yl-](/img/structure/B14370885.png)
![Methyl 4-[(6-chloro-9h-purin-9-yl)methyl]benzoate](/img/structure/B14370893.png)

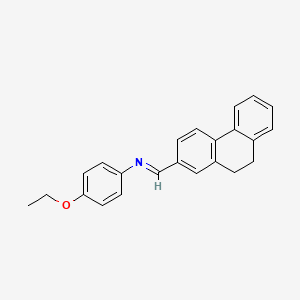
![6-{Methyl[3-(10H-phenothiazin-10-yl)propyl]amino}hexan-1-ol](/img/structure/B14370902.png)

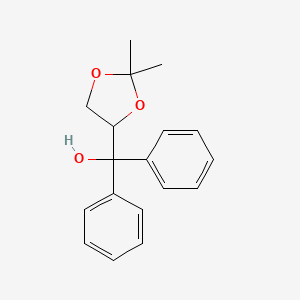
![(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B14370914.png)
